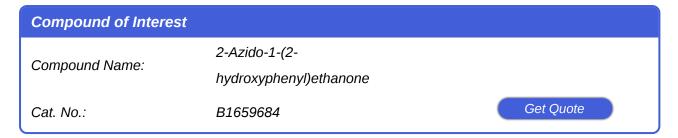


Application Notes and Protocols for 2-Azido-1-(2-hydroxyphenyl)ethanone

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and application of **2-Azido-1-(2-hydroxyphenyl)ethanone**, a versatile bifunctional molecule. Its azide group allows for facile modification via "click chemistry," while the hydroxyphenyl moiety can be exploited for further chemical transformations or as a photo-cleavable linker. These properties make it a valuable tool in chemical biology, drug discovery, and materials science for applications such as bioconjugation, target identification, and the development of novel delivery systems.

Synthesis of 2-Azido-1-(2-hydroxyphenyl)ethanone

The synthesis of **2-Azido-1-(2-hydroxyphenyl)ethanone** can be achieved in a two-step process starting from the commercially available 2'-Hydroxyacetophenone. The first step involves the alpha-bromination of the ketone, followed by nucleophilic substitution with sodium azide.

Experimental Protocol: Synthesis of **2-Azido-1-(2-hydroxyphenyl)ethanone**

Materials:

- 2'-Hydroxyacetophenone
- N-Bromosuccinimide (NBS)



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- p-Toluenesulfonic acid (p-TsOH)
- Acetonitrile (ACN)
- Sodium azide (NaN3)
- Deionized water
- Ethyl acetate (EtOAc)
- Brine solution
- Anhydrous sodium sulfate (Na2SO4)
- Round bottom flask
- · Magnetic stirrer and stir bar
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- Alpha-Bromination:
 - To a solution of 2'-Hydroxyacetophenone (1.0 eq) in acetonitrile, add p-Toluenesulfonic acid (1.5 eq) and N-Bromosuccinimide (1.4 eq).
 - Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Once the starting material is consumed (typically 1-2 hours), cool the reaction mixture to room temperature.
- Azidation:



- To the cooled reaction mixture containing the alpha-bromo intermediate, add sodium azide
 (3.0 eq).
- Stir the mixture at room temperature for an additional 2-3 hours.
- Quench the reaction by adding ice-cold deionized water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine solution.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
- The crude 2-Azido-1-(2-hydroxyphenyl)ethanone can be further purified by column chromatography on silica gel.

Expected Data:

The following table summarizes the expected physicochemical and spectroscopic data for **2-Azido-1-(2-hydroxyphenyl)ethanone**.

Property	Expected Value		
Molecular Formula	C8H7N3O2		
Molecular Weight	177.16 g/mol		
Appearance	Off-white to pale yellow solid		
¹H NMR (CDCl₃, 400 MHz)	δ (ppm): 7.8-7.0 (m, 4H, Ar-H), 5.0 (s, 1H, OH), 4.5 (s, 2H, CH ₂)		
¹³ C NMR (CDCl₃, 100 MHz)	δ (ppm): 195 (C=O), 160 (C-OH), 135-118 (Ar-C), 55 (CH ₂ -N ₃)		
IR (KBr, cm ⁻¹)	~3400 (O-H), ~2100 (N ₃), ~1680 (C=O)		
Mass Spec (ESI-MS)	m/z: 178.06 [M+H]+		



Application: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

2-Azido-1-(2-hydroxyphenyl)ethanone is an ideal substrate for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This reaction allows for the efficient and specific formation of a stable triazole linkage between the azide-functionalized molecule and an alkyne-containing target.

Experimental Protocol: CuAAC Ligation to an Alkyne-Modified Peptide

Materials:

- 2-Azido-1-(2-hydroxyphenyl)ethanone
- Alkyne-modified peptide (e.g., Propargylglycine-containing peptide)
- Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Phosphate-buffered saline (PBS), pH 7.4
- Dimethyl sulfoxide (DMSO)
- · Microcentrifuge tubes

Procedure:

- Stock Solution Preparation:
 - Prepare a 10 mM stock solution of 2-Azido-1-(2-hydroxyphenyl)ethanone in DMSO.
 - Prepare a 1 mM stock solution of the alkyne-modified peptide in deionized water.
 - Prepare a 50 mM stock solution of CuSO₄·5H₂O in deionized water.



- Prepare a 500 mM stock solution of sodium ascorbate in deionized water (prepare fresh).
- Prepare a 50 mM stock solution of THPTA in deionized water.
- Click Reaction:
 - In a microcentrifuge tube, combine the following in order:
 - PBS buffer (to a final volume of 100 μL)
 - Alkyne-modified peptide (to a final concentration of 100 μM)
 - **2-Azido-1-(2-hydroxyphenyl)ethanone** (to a final concentration of 200 μM)
 - THPTA (to a final concentration of 500 μM)
 - CuSO₄·5H₂O (to a final concentration of 100 μM)
 - Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
 - Vortex the reaction mixture gently and incubate at room temperature for 1 hour.
- Analysis:
 - The reaction progress and formation of the triazole-linked product can be monitored by High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

Representative Quantitative Data for CuAAC Reaction:

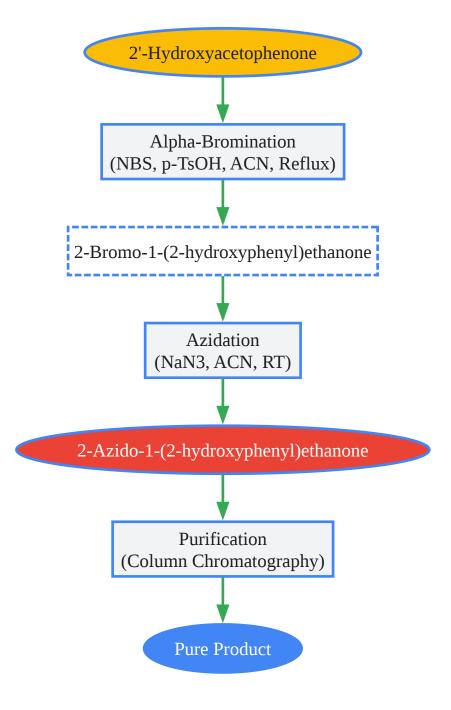


Parameter	Value			
Reactant Concentrations				
Azide Compound	200 μΜ			
Alkyne Peptide	100 μΜ			
Catalyst Concentrations				
CuSO ₄	100 μΜ			
Sodium Ascorbate	5 mM			
ТНРТА	500 μΜ			
Reaction Conditions				
Temperature	Room Temperature (25°C)			
Time	1 hour			
Expected Yield	> 90%			

Visualizations

Synthesis Workflow



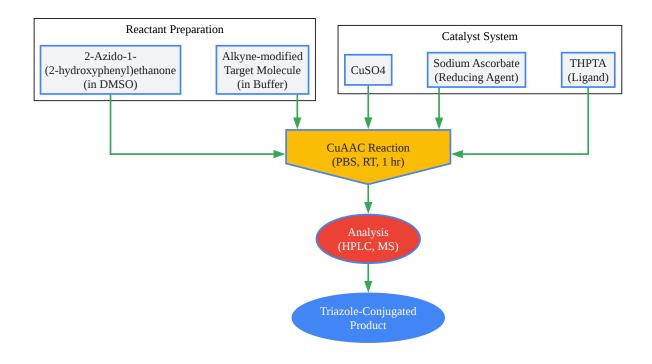


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Caption: Synthetic scheme for **2-Azido-1-(2-hydroxyphenyl)ethanone**.

Click Chemistry Experimental Workflow





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Caption: Workflow for CuAAC using 2-Azido-1-(2-hydroxyphenyl)ethanone.

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References

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